Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a methyl carboxylate group at position 2, a chloro substituent at position 6, and a substituted anilino group at position 4. The 4-amino substituent is further functionalized with a 2-methoxy-5-methylphenyl moiety, which may enhance hydrogen-bonding interactions and steric effects. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
methyl 6-chloro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-7-18(24-2)16(8-11)22-15-10-17(19(23)25-3)21-14-6-5-12(20)9-13(14)15/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNENMLUSOSIRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Amination: The chlorinated quinoline is reacted with 2-methoxy-5-methylaniline under basic conditions to form the desired aminoquinoline derivative.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of amino or thioquinoline derivatives.
Scientific Research Applications
Recent studies have highlighted the anticancer potential of quinoline derivatives, including methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate. Research indicates that quinoline compounds can exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study conducted on a series of quinoline derivatives demonstrated that modifications at specific positions on the quinoline ring enhanced their anticancer activity. The derivatives were tested against breast cancer cell lines (MDA-MB-231) using the MTT assay, revealing significant cytotoxicity attributed to oxidative stress-mediated DNA damage .
Antibacterial Properties
Quinoline derivatives have also been recognized for their antibacterial properties. This compound was evaluated alongside other quinoline compounds for their efficacy against bacterial strains.
Research Findings
A study indicated that certain quinoline derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups was found to enhance the antibacterial efficacy of these compounds .
Antimalarial Activity
The antimalarial properties of quinoline derivatives are well-documented, particularly in the context of combating Plasmodium falciparum. This compound could be explored for similar applications.
Mechanism of Action
Research has identified that quinoline derivatives can inhibit translation elongation factor 2 in Plasmodium falciparum, leading to their antimalarial effects. A compound from a related series demonstrated low nanomolar potency and excellent oral efficacy in mouse models . This suggests that this compound may possess similar therapeutic potential.
Conclusion and Future Directions
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- Structure–Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure affect biological activity.
- Clinical Trials : Progressing towards clinical evaluations to establish safety and efficacy in humans.
By leveraging its unique chemical properties and exploring its applications across various therapeutic areas, this compound could play a crucial role in developing new treatments for cancer, bacterial infections, and malaria.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s methyl carboxylate at position 2 contrasts with ethyl esters (e.g., ) or carboxylic acids (e.g., ), affecting lipophilicity and metabolic stability.
- The 6-chloro substituent is conserved in multiple analogues, suggesting its role in electronic modulation or target binding.
Physicochemical Properties
Limited data from analogues suggest trends in melting points, solubility, and stability:
- Melting Points: Compound 4k melts at 223–225°C (), while Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate crystallizes without reported melting data ().
- Solubility : The methyl ester in the target compound likely enhances lipophilicity compared to carboxylic acids (e.g., ), favoring membrane permeability.
- Spectroscopic Data: IR and NMR spectra for compound 4k () highlight characteristic N–H (3360 cm⁻¹) and C=O (1680 cm⁻¹) stretches, which would differ in the target compound due to ester and anilino groups.
Biological Activity
Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate (CAS Number: 1207030-88-3) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 356.8 g/mol. The structure features a quinoline core substituted with a methoxy and methyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.8 g/mol |
| CAS Number | 1207030-88-3 |
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, a study evaluated the minimum inhibitory concentration (MIC) of several quinoline derivatives, revealing that some exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus , suggesting strong antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC: 2 μg/mL) .
Anticancer Potential
Quinoline derivatives are also explored for their anticancer properties. Research has demonstrated that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines. A study focusing on similar compounds reported that certain derivatives led to significant apoptosis in cancer cells through various mechanisms, including the induction of oxidative stress and disruption of mitochondrial function .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, such as topoisomerases, which are critical for DNA unwinding during replication.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Study on Antibacterial Activity
A comparative study was conducted on various quinoline derivatives, including this compound, where it was found to be effective against both Gram-positive and Gram-negative bacteria. The results indicated that the compound's structural features significantly contributed to its antimicrobial efficacy .
Evaluation of Anticancer Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined through MTT assays, revealing that the compound effectively inhibited cell proliferation at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
